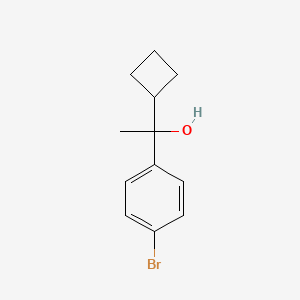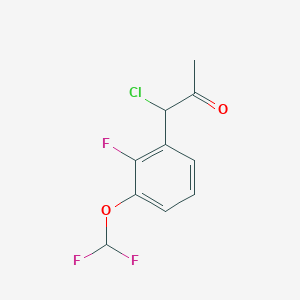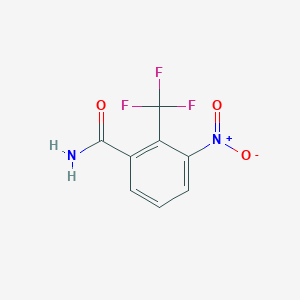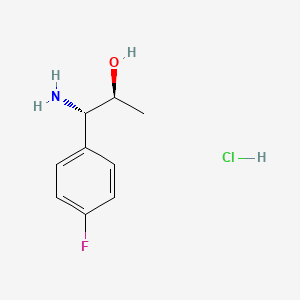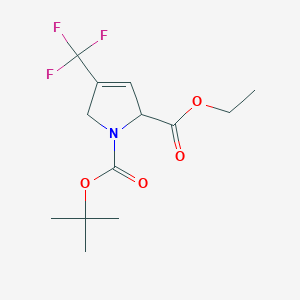
1-Tert-butyl 2-ethyl 4-(trifluoromethyl)-2H-pyrrole-1,2(5H)-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tert-butyl 2-ethyl 4-(trifluoromethyl)-2H-pyrrole-1,2(5H)-dicarboxylate is a complex organic compound with a unique structure that includes a pyrrole ring substituted with tert-butyl, ethyl, and trifluoromethyl groups
Preparation Methods
The synthesis of 1-Tert-butyl 2-ethyl 4-(trifluoromethyl)-2H-pyrrole-1,2(5H)-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction between an α,β-unsaturated carbonyl compound and an amine.
Introduction of Substituents: The tert-butyl, ethyl, and trifluoromethyl groups are introduced through various substitution reactions. For example, tert-butyl groups can be added using tert-butyl chloride in the presence of a base.
Esterification: The carboxylate groups are introduced through esterification reactions, typically using alcohols and acid chlorides under acidic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Tert-butyl 2-ethyl 4-(trifluoromethyl)-2H-pyrrole-1,2(5H)-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various derivatives.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Tert-butyl 2-ethyl 4-(trifluoromethyl)-2H-pyrrole-1,2(5H)-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which 1-Tert-butyl 2-ethyl 4-(trifluoromethyl)-2H-pyrrole-1,2(5H)-dicarboxylate exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Tert-butyl 2-ethyl 4-(trifluoromethyl)-2H-pyrrole-1,2(5H)-dicarboxylate can be compared with other similar compounds, such as:
1-Tert-butyl 2-methyl 4-(trifluoromethyl)-2H-pyrrole-1,2(5H)-dicarboxylate: Similar structure but with a methyl group instead of an ethyl group.
1-Tert-butyl 2-ethyl 4-(difluoromethyl)-2H-pyrrole-1,2(5H)-dicarboxylate: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and physical properties, making it suitable for specialized applications.
Properties
Molecular Formula |
C13H18F3NO4 |
|---|---|
Molecular Weight |
309.28 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-ethyl 4-(trifluoromethyl)-2,5-dihydropyrrole-1,2-dicarboxylate |
InChI |
InChI=1S/C13H18F3NO4/c1-5-20-10(18)9-6-8(13(14,15)16)7-17(9)11(19)21-12(2,3)4/h6,9H,5,7H2,1-4H3 |
InChI Key |
PMHVRPAKTIYFTI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C=C(CN1C(=O)OC(C)(C)C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




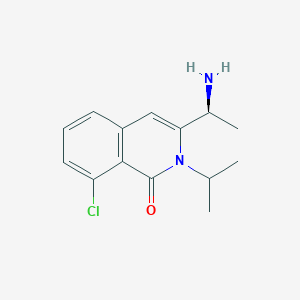
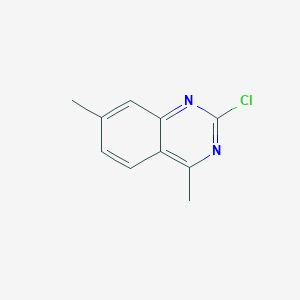
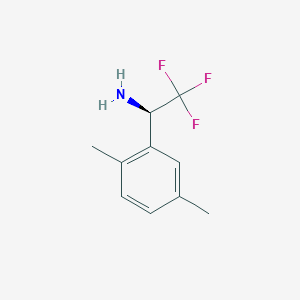
![Benzyl 3-methyl-2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B14035205.png)
